3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Overview
Description
3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a pyrido[1,2-a]benzimidazole core with various functional groups, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminopyridines with aldehydes or carboxylic acid derivatives. One common method is the metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines, using air oxygen as an oxidant and iodine as a mediator . This reaction tolerates a wide range of substituents on both starting materials and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the chloromethyl group.
Major Products
Oxidation: 3-(Carboxymethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile.
Reduction: 3-(Chloromethyl)-2-hydroxymethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
like other benzimidazole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile .
- 2-(4-Chlorobenzyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile .
Uniqueness
3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of functional groups, which provides a versatile platform for further chemical modifications and potential biological activities. Its chloromethyl and formyl groups offer sites for various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(2E)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2/c15-5-8-9(6-16)13-17-11-3-1-2-4-12(11)18(13)14(20)10(8)7-19/h1-4,7,19H,5H2/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLTSVQSVPLRL-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CO)C(=C3C#N)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/O)/C(=C3C#N)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368678 | |
Record name | 3-(chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6607-18-7 | |
Record name | 3-(chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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